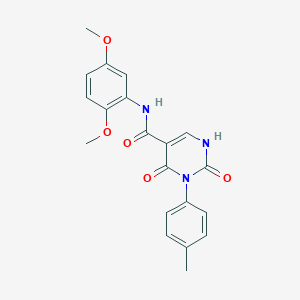
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-ジメトキシフェニル)-3-(4-メチルフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、芳香族成分と複素環成分の両方を含む独特の構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
N-(2,5-ジメトキシフェニル)-3-(4-メチルフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、2,5-ジメトキシフェニルと4-メチルフェニル前駆体の調製から始まり、続いて縮合反応によってテトラヒドロピリミジン環が形成されます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模で行われます。自動反応器の使用と、温度、圧力、pHなどの反応条件の精密な制御は、高収率と一貫した品質を達成するために不可欠です。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、目的の生成物が単離されます。
化学反応解析
反応の種類
N-(2,5-ジメトキシフェニル)-3-(4-メチルフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体に変換することができます。
還元: 還元反応は、ジヒドロまたは完全に還元された類似体の形成につながる可能性があります。
置換: 親電子求核置換反応は、芳香環または複素環コアで起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および様々な求核剤と求電子剤(置換反応用)があります。反応条件は、通常、制御された温度、ジクロロメタンやエタノールなどの溶媒、および反応を促進する触媒を伴います。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はキノンを生み出す可能性があり、還元はジヒドロ誘導体を生成する可能性があります。置換反応は、様々な官能基を導入することができ、異なる特性を持つ幅広い誘導体につながります。
科学研究への応用
N-(2,5-ジメトキシフェニル)-3-(4-メチルフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、いくつかの科学研究に用いられています。
化学: より複雑な分子の合成と反応機構の研究のための構成要素として使用されます。
生物学: 抗菌活性や抗癌活性など、潜在的な生物活性について調査されています。
医学: その独自の構造と生物活性から、潜在的な治療薬として研究されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the 2,5-dimethoxyphenyl and 4-methylphenyl precursors, which are then subjected to condensation reactions to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to achieving high yields and consistent quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(2,5-ジメトキシフェニル)-3-(4-メチルフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節し、様々な生物学的効果を引き起こす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる可能性があります。
類似の化合物との比較
類似の化合物
- N-(2,5-ジメトキシフェニル)-2-[4-[(4-メチルフェニル)メチル]ピペラジン-1-イル]アセトアミド
- 2-(2,5-ジメトキシ-4-メチルフェニル)-N-[(2-メトキシフェニル)メチル]エタンアミン
独自性
N-(2,5-ジメトキシフェニル)-3-(4-メチルフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、芳香族構造と複素環構造のユニークな組み合わせにより、独特の化学的および生物学的特性を備えているため、際立った存在感を示しています。
類似化合物との比較
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide
- 2-(2,5-dimethoxy-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
特性
分子式 |
C20H19N3O5 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O5/c1-12-4-6-13(7-5-12)23-19(25)15(11-21-20(23)26)18(24)22-16-10-14(27-2)8-9-17(16)28-3/h4-11H,1-3H3,(H,21,26)(H,22,24) |
InChIキー |
ZMZKQZILAQNMPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11295650.png)
![1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11295659.png)
![2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11295665.png)
![2-(4-methoxyphenyl)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11295667.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11295668.png)
![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11295678.png)
![2-allyl-N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2H-tetraazol-5-amine](/img/structure/B11295705.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B11295706.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11295708.png)
![2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11295712.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11295720.png)
![2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11295724.png)
![3-(3-Fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11295735.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11295739.png)
